3-[(Dimethylamino)methylidene]-5-methylfuran-2-one
Description
3-[(Dimethylamino)methylidene]-5-methylfuran-2-one is a heterocyclic compound that has garnered interest in the field of organic synthesis due to its unique structure and reactivity. This compound features a furan ring substituted with a dimethylamino group and a methylidene group, making it a versatile intermediate in various chemical reactions.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(dimethylaminomethylidene)-5-methylfuran-2-one |
InChI |
InChI=1S/C8H11NO2/c1-6-4-7(5-9(2)3)8(10)11-6/h4-5H,1-3H3 |
InChI Key |
XLSZOIGPOCECOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN(C)C)C(=O)O1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylidene]-5-methylfuran-2-one can be achieved through several methods. One efficient method involves the reaction of 5-aryl-substituted furan-2(3H)-ones with dimethylamine and formaldehyde under acidic conditions. The reaction proceeds via the formation of an intermediate iminium ion, which then undergoes cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of 3-[(Dimethylamino)methylidene]-5-methylfuran-2-one can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methylidene]-5-methylfuran-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The dimethylamino group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones
Reduction: Alcohols
Substitution: Various substituted furan derivatives
Scientific Research Applications
3-[(Dimethylamino)methylidene]-5-methylfuran-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.
Biology: The compound exhibits biological activity and can be used in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methylidene]-5-methylfuran-2-one involves its interaction with nucleophiles and electrophiles. The dimethylamino group acts as an electron-donating group, enhancing the reactivity of the furan ring. The compound can undergo nucleophilic addition and substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparison with Similar Compounds
Similar Compounds
- 3-[(Dimethylamino)methylidene]furan-2(3H)-thione
- 5-(4-Chlorophenyl)-3-[(dimethylamino)methylidene]furan-2(3H)-thione
Uniqueness
3-[(Dimethylamino)methylidene]-5-methylfuran-2-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in organic synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
